molecular formula C11H9NO2 B1612215 8-Methylquinoline-4-carboxylic acid CAS No. 816448-09-6

8-Methylquinoline-4-carboxylic acid

Cat. No. B1612215
M. Wt: 187.19 g/mol
InChI Key: QHMYOJAIEQCUQX-UHFFFAOYSA-N
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Description

8-Methylquinoline-4-carboxylic acid (8-MQC) is an organic compound that has been studied extensively in the scientific community due to its ability to interact with proteins and other molecules. 8-MQC has a wide variety of applications in scientific research, ranging from its use as a biochemical reagent to its potential as a therapeutic agent.

Scientific Research Applications

  • Synthesis of Quinolines

    • Field : Synthetic Organic Chemistry
    • Application : Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used in the synthesis of a variety of chemical compounds .
    • Method : There are several methods for the synthesis of quinolines, including microwave-assisted processes, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
    • Results : The synthesis methods have been optimized for efficiency and yield .
  • Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives have shown potential in various applications, including cancer research.
    • Method : Molecular hybridization is a valuable drug design strategy that can enhance the inhibitory potency of quinolines .
    • Results : Several promising anti-inflammatory and antitumor therapeutics are built on this structure .
  • Antioxidant Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives have shown potential antioxidant activity .
    • Method : The antioxidant activity of quinoline derivatives can be evaluated using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
    • Results : Several quinoline derivatives have shown promising antioxidant activity .
  • Anti-Inflammatory Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives have shown potential anti-inflammatory activity .
    • Method : The anti-inflammatory activity of quinoline derivatives can be evaluated using various in vivo models such as carrageenan-induced paw edema model, cotton pellet granuloma model, etc .
    • Results : Several quinoline derivatives have shown promising anti-inflammatory activity .
  • Antimalarial Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives have shown potential antimalarial activity .
    • Method : The antimalarial activity of quinoline derivatives can be evaluated using various in vitro assays such as the SYBR Green I-based fluorescence assay .
    • Results : Several quinoline derivatives have shown promising antimalarial activity .
  • Anti-SARS-CoV-2 Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives have shown potential anti-SARS-CoV-2 activity .
    • Method : The anti-SARS-CoV-2 activity of quinoline derivatives can be evaluated using various in vitro assays such as plaque reduction neutralization test (PRNT), pseudovirus entry assay, etc .
    • Results : Several quinoline derivatives have shown promising anti-SARS-CoV-2 activity .
  • Antituberculosis Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives have shown potential antituberculosis activity .
    • Method : The antituberculosis activity of quinoline derivatives can be evaluated using various in vitro assays .
    • Results : Several quinoline derivatives have shown promising antituberculosis activity .
  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives have shown potential antimicrobial activity .
    • Method : The antimicrobial activity of quinoline derivatives can be evaluated using various in vitro assays .
    • Results : Several quinoline derivatives have shown promising antimicrobial activity .
  • Anticonvulsant Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives have shown potential anticonvulsant activity .
    • Method : The anticonvulsant activity of quinoline derivatives can be evaluated using various in vivo models .
    • Results : Several quinoline derivatives have shown promising anticonvulsant activity .
  • Cardiovascular Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives have shown potential cardiovascular activity .
    • Method : The cardiovascular activity of quinoline derivatives can be evaluated using various in vivo models .
    • Results : Several quinoline derivatives have shown promising cardiovascular activity .
  • Anti-plasmodial Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives have shown potential anti-plasmodial activity .
    • Method : The anti-plasmodial activity of quinoline derivatives can be evaluated using various in vitro assays .
    • Results : Several quinoline derivatives have shown promising anti-plasmodial activity .
  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives have shown potential antibacterial activity .
    • Method : The antibacterial activity of quinoline derivatives can be evaluated using various in vitro assays .
    • Results : Several quinoline derivatives have shown promising antibacterial activity .

properties

IUPAC Name

8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMYOJAIEQCUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615751
Record name 8-Methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylquinoline-4-carboxylic acid

CAS RN

816448-09-6
Record name 8-Methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Kaila, K Janz, A Huang, A Moretto… - Journal of medicinal …, 2007 - ACS Publications
… 2-((1H-Indol-3-yl)methyl)-3-hydroxy-8-methylquinoline-4-carboxylic Acid (165): Reaction of isatin 124 with acetate 80, resulted in a yellow solid, 24%. H NMR (400 MHz, DMSO-d 6 ): δ …
Number of citations: 111 pubs.acs.org
W Khobjai, K Jarmkom, N Wisidsri, S Techaoei - Int J Food Eng, 2021 - academia.edu
Phytonutrients, also called phytochemicals, are chemicals produced by plants. Foods and vegetables with phytonutrients have antioxidant and anti-inflammatory benefits. The aim of this …
Number of citations: 1 www.academia.edu
N Kaila, K Janz, S DeBernardo… - Journal of medicinal …, 2007 - ACS Publications
… 6-Bromo-2-(4-chlorophenyl)-3-hydroxy-8-methylquinoline-4-carboxylic Acid (95): Purified by flash chromatography over silica gel (70:2.5 ethyl acetate/acetonitrile [+0.5% triethylamine]) …
Number of citations: 149 pubs.acs.org
M Wang, X Fan, XY Wei, JP Cao, YP Zhao, SZ Wang… - Fuel, 2016 - Elsevier
Shengli lignite (SL) was oxidized and depolymerized in aqueous sodium hypochlorite under mild conditions followed by sequential extraction with ethoxyethane and ethyl acetate. The …
Number of citations: 36 www.sciencedirect.com

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